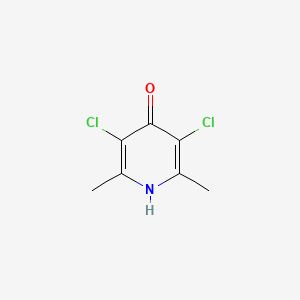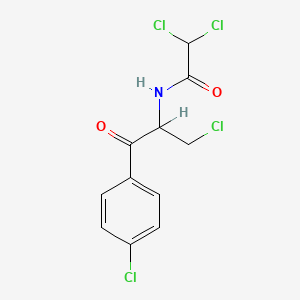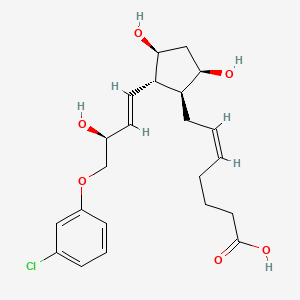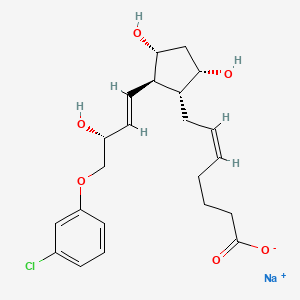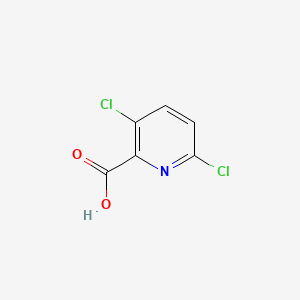
Condelphine
Vue d'ensemble
Description
Condelphine is a norditerpenoids alkaloid naturally produced by plants such as Delphinium denudatum . It has a molecular formula of C25H39NO6 .
Synthesis Analysis
This compound is naturally produced by plants such as Delphinium denudatum . The first total synthesis of the C18-norditerpenoid aconitine alkaloid neofinaconitine and relay syntheses of neofinaconitine and 9-deoxylappaconitine from this compound are reported .
Molecular Structure Analysis
This compound has a molecular formula of C25H39NO6 . It contains total 76 bond(s); 37 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 2 five-membered ring(s), 4 six-membered ring(s), 3 seven-membered ring(s), 1 eight-membered ring(s), 3 nine .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 559.9±50.0 °C at 760 mmHg, and a flash point of 292.4±30.1 °C . It has 7 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .
Applications De Recherche Scientifique
Isolation and Structural Analysis
The scientific research on Condelphine primarily involves its isolation and structural analysis. A study conducted by Ulubelen et al. (1998) focused on isolating a new norditerpenoid alkaloid, 8-acetylthis compound, from the aerial parts of Delphinium pyrimadale. This research established the structure of the new alkaloid through various NMR spectral studies and chemical reactions. This discovery adds to the understanding of the chemical composition and potential applications of this compound (Ulubelen et al., 1998).
Impact on Environmental Technologies
Although not directly related to this compound, research in the field of environmental technologies, such as smart buildings, employs similar principles of advanced control and decision systems. For instance, Farias et al. (2014) developed CONDE, a decentralized control and decision-making system for smart building applications, which uses wireless sensor and actuator networks (WSANs). This system focuses on energy savings and efficiency, which could be a relevant aspect when considering the environmental impact of pharmaceuticals and chemicals like this compound (Farias et al., 2014).
Other Research Areas
The search also retrieved papers discussing various forms of condensation processes, such as liquid-liquid phase separation (Alberti et al., 2019), capillary condensation (DelRio et al., 2007), and condensation inside tubes (Dalkılıç & Wongwises, 2009). While these topics are not directly related to this compound, they reflect the broad spectrum of research in physical and chemical processes that might be tangentially relevant to understanding the behavior of substances like this compound in different environments or conditions (Alberti et al., 2019); (DelRio et al., 2007); (Dalkılıç & Wongwises, 2009).
Mécanisme D'action
Target of Action
Condelphine, a norditerpenoid alkaloid, primarily targets the α7 nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system and contribute to a wide range of neurological functions .
Mode of Action
The interaction of this compound with its primary target, the α7 nAChR, is believed to be facilitated by its unique structural features. The main chemical characteristics of this compound and other diterpenoid alkaloids (DAs) are their heterocyclic systems containing β-aminoethanol, methylamine, or ethylamine functionality . In silico studies have emphasized the role of certain sidechains in C13, C14, and C8 . These structural elements are thought to enhance the affinity of this compound for the α7 nAChR, thereby modulating the receptor’s activity .
Biochemical Pathways
Given its primary target, it is likely that this compound influences pathways related to neurotransmission, particularly those involving cholinergic signaling
Pharmacokinetics
Details regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently limited. It has been suggested that this compound possesses essential drug-likeness properties and complies with lipinski’s rule of five , indicating favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of α7 nAChR activity. By interacting with these receptors, this compound can influence a wide range of neurological functions and the release of neurotransmitters . This may result in various physiological effects, potentially including antiepileptic effects, as observed with other DAs .
Analyse Biochimique
Biochemical Properties
It is known that Condelphine is involved in Diels–Alder cycloaddition reactions, interacting with unstable components like cyclopropene and cyclopentadiene .
Molecular Mechanism
The molecular mechanism of this compound involves a series of complex reactions. A modular, convergent synthetic approach involves initial Diels–Alder cycloaddition between two unstable components, cyclopropene and cyclopentadiene
Temporal Effects in Laboratory Settings
It is known that 1-epi-condelphine, a variant of this compound, is less stable in the mass spectrometer compared to this compound .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Condelphine involves a multi-step process that requires the use of several starting materials and reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "4-methoxyphenylacetonitrile", "Ethyl chloroformate", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Sodium hydroxide", "Sodium iodide", "Thionyl chloride" ], "Reaction": [ "Step 1: The synthesis of the key intermediate, 4-methoxyphenylacetonitrile, is achieved by reacting 4-methoxyphenylacetic acid with thionyl chloride and then with sodium cyanide.", "Step 2: The nitrile group of 4-methoxyphenylacetonitrile is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst.", "Step 3: The amine is then protected by reacting it with ethyl chloroformate to form the corresponding carbamate.", "Step 4: The carbamate is then reduced to the corresponding amine using sodium borohydride.", "Step 5: The protected amine is then deprotected by reacting it with sodium hydroxide to form the free amine.", "Step 6: The free amine is then reacted with sodium iodide to form the corresponding iodide salt.", "Step 7: The final step involves the cyclization of the iodide salt to form Condelphine using a palladium-catalyzed cross-coupling reaction." ] } | |
Numéro CAS |
7633-69-4 |
Formule moléculaire |
C25H39NO6 |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
[(1R,2R,3R,4S,5R,6S,8S,9S,10R,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |
InChI |
InChI=1S/C25H39NO6/c1-5-26-11-23(12-30-3)7-6-19(28)25-15-8-14-17(31-4)10-24(29,16(22(25)26)9-18(23)25)20(15)21(14)32-13(2)27/h14-22,28-29H,5-12H2,1-4H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25+/m1/s1 |
Clé InChI |
ZEBMMHUDQRRILP-FLPVEHLXSA-N |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)COC |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC |
SMILES canonique |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC |
Apparence |
Solid powder |
Autres numéros CAS |
7633-69-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Coldephnine; Condelphine; Kondelfin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



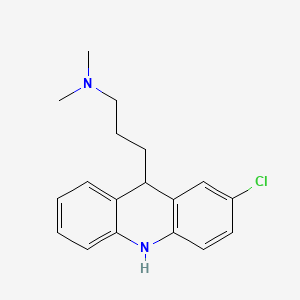
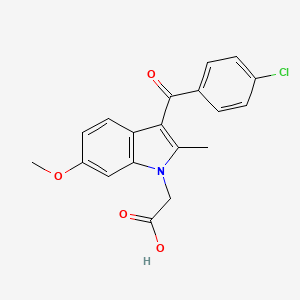


![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)
